molecular formula C15H13N5O2S B11791651 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid

5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11791651
M. Wt: 327.4 g/mol
InChI Key: DQBSPUPRQGBRJS-UHFFFAOYSA-N
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Description

5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the triazole ring and pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and the pyrimidine moiety is known for its biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring and pyrimidine moiety could play key roles in these interactions, possibly through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Pyridin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-((Pyrimidin-2-ylthio)methyl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups. The presence of both the triazole ring and the pyrimidine moiety provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C15H13N5O2S/c1-10-3-5-11(6-4-10)20-12(13(14(21)22)18-19-20)9-23-15-16-7-2-8-17-15/h2-8H,9H2,1H3,(H,21,22)

InChI Key

DQBSPUPRQGBRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3

Origin of Product

United States

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